molecular formula C8H7N3O2 B145718 4-Aminophthalhydrazide CAS No. 3682-14-2

4-Aminophthalhydrazide

Cat. No.: B145718
CAS No.: 3682-14-2
M. Wt: 177.16 g/mol
InChI Key: HUDPLKWXRLNSPC-UHFFFAOYSA-N
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Description

Isoluminol, also known as 4-aminophthalhydrazide, is a chemiluminescent compound that is widely used in various scientific fields. It is a derivative of luminol and is known for its ability to emit light when it undergoes a chemical reaction. This property makes it particularly useful in analytical chemistry, biochemistry, and medical diagnostics.

Biochemical Analysis

Biochemical Properties

4-Aminophthalhydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its function as a chemiluminescent compound . It is used in chemiluminescence-based reactive oxygen species (ROS) assays in bone marrow neutrophils post-Yersinia pseudotuberculosis infection, and neutrophil ROS assays post-K. pneumonia exposure .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in its role as a chemiluminescent compound. It influences cell function by enabling the detection and study of reactive oxygen species (ROS), which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its chemiluminescent properties. It does not directly bind to biomolecules or influence enzyme activity. Instead, it serves as a tool for detecting and studying the presence and activity of reactive oxygen species .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not participate in metabolic pathways or interact with enzymes or cofactors in the body.

Preparation Methods

The synthesis of isoluminol involves several steps:

    Preparation of diacetylphthaloyl hydrazide: This step involves the reaction of phthalic hydrazide with acetic acid and sodium acetate, followed by the addition of acetyl chloride. The mixture is then heated to 70°C for 5 hours.

    Preparation of nitroso diacetylphthaloyl hydrazide: Sodium nitrite is added to the solution obtained from the first step, and acetic acid is recycled using vacuum distillation.

    Preparation of nitroso phthaloyl hydrazide: The crude nitroso diacetylphthaloyl hydrazide is reacted with ethanol and sodium hydroxide under reflux conditions.

    Preparation of isoluminol: Sodium thiosulfate is added to the solution from the previous step, and the mixture is heated under reflux for 3 hours.

Chemical Reactions Analysis

Isoluminol undergoes various chemical reactions, including:

Scientific Research Applications

Isoluminol is used in a wide range of scientific research applications:

    Chemistry: It is used as a chemiluminescent reagent in various analytical techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis.

    Biology: Isoluminol is used to monitor reactive oxygen species (ROS) in living cells, providing valuable information on cell function and performance.

    Medicine: It is used in immunoassays and other diagnostic tests due to its high sensitivity and specificity.

    Industry: Isoluminol is used in environmental monitoring, food safety testing, and pharmaceutical analysis

Comparison with Similar Compounds

Isoluminol is similar to luminol, another chemiluminescent compound. isoluminol is more hydrophilic and has a higher luminescence quantum yield. Other similar compounds include:

Isoluminol’s unique properties, such as its high sensitivity and specificity, make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

6-amino-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDPLKWXRLNSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958029
Record name 6-Aminophthalazine-1,4-diol
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3682-14-2
Record name Isoluminol
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Record name 3682-14-2
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Record name 6-Aminophthalazine-1,4-diol
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Record name 4-Aminophthalhydrazide
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Record name ISOLUMINOL
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Synthesis routes and methods

Procedure details

To a stirred solution of 100 mg activated ester-terminated dendrimer (e.g., PAMAM-CONHS) in 15 ml CH2Cl2 with 0.1ml triethylamine is added N-(4-aminobutyl)-N-ethylisoluminol (ABEI, 1.01 eq isoluminol per activated ester end group). The reaction is stirred overnight at room temperature, diluted with CH2Cl2 to 75 ml and washed with water (3×30 ml) and saturated Na2CO3 (3×30 ml). The organic layer is dried over Na2SO4and stripped of solvent to yield the dendritic isoluminol conjugate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-APH useful for studying enzyme activity?

A1: 4-APH is particularly useful for visualizing the activity of enzymes like aminopeptidase and γ-glutamyl transpeptidase. When freshly diazotized, 4-APH acts as a coupling agent in enzymatic reactions. When specific substrates are used, the reaction produces azo dyes that are readily osmiophilic, meaning they readily bind to osmium tetroxide []. This property makes these azo dyes visible under electron microscopy. Notably, using 4-APH results in a distinct membranous distribution of the azo dye, indicating the location of enzymatic activity. This membranous localization is attributed to the lipophobic nature of the azo dyes formed with 4-APH, contrasting with the droplet distribution observed with previous methods [].

Q2: How does the structure of 4-APH relate to its inhibitory activity?

A2: 4-APH has been identified as a potential inhibitor of tRNA-guanine transglycosylase (TGT), an enzyme essential for bacterial pathogenicity []. Structural studies using X-ray crystallography have provided insights into how 4-APH interacts with its target. The crystal structure of 4-Aminophthalhydrazide in complex with Zymomonas mobilis TGT showed an inhibition constant in the low micromolar range []. This structural information serves as a basis for further modification of 4-APH to design more potent and specific inhibitors of TGT, paving the way for developing new drugs against shigellosis [].

Q3: Can 4-APH be used in analytical chemistry, and if so, how?

A3: Yes, 4-APH exhibits chemiluminescence in the presence of hydrogen peroxide and a catalyst like copper. This property is exploited to determine trace amounts of copper in biological samples like blood serum [, ]. The intensity of the chemiluminescence is directly proportional to the concentration of copper, allowing for quantitative analysis. This method offers high sensitivity, enabling the determination of copper at concentrations as low as 0.003 micrograms in 1 ml of blood serum [].

Q4: Are there any known alternatives to 4-APH in MALDI MS Imaging?

A4: While 4-APH has been explored as a potential matrix in MALDI MS Imaging, research suggests that its isomer, 3-Aminophthalhydrazide (3-APH, also known as luminol), exhibits superior performance []. Studies have demonstrated that 3-APH provides higher sensitivity, broader molecular coverage, and lower background noise compared to 4-APH and other commonly used MALDI matrixes []. This makes 3-APH a more suitable choice for applications requiring the detection and imaging of a wide range of metabolites in various biological samples.

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